Superior Selectivity for RNA Polymerase I Over Polymerase II Compared to Alternative Inhibitors
CX-5461 exhibits approximately 200-fold selectivity for inhibiting RNA Polymerase I (Pol I) over Polymerase II (Pol II). In HCT-116 colorectal carcinoma cells, the IC50 for Pol I-driven rRNA synthesis is 142 nM, whereas the IC50 for Pol II-driven transcription is >25 μM . This is a critical differentiator from the related Pol I inhibitor BMH-21, which has a different mechanism and does not show the same 200-fold selectivity window, acting primarily as a DNA intercalator [1]. Quarfloxin (CX-3543), another G4 ligand, targets a different nucleolin/G4 complex and lacks this well-defined Pol I/Pol II selectivity ratio [2].
| Evidence Dimension | Selectivity ratio for Pol I inhibition over Pol II |
|---|---|
| Target Compound Data | IC50 (Pol I) = 142 nM; IC50 (Pol II) > 25,000 nM |
| Comparator Or Baseline | BMH-21: Primarily a DNA intercalator without a defined 200-fold selectivity ratio; Quarfloxin: Binds G4/nucleolin complex with distinct transcriptional effects. |
| Quantified Difference | ≥176-fold (calculated as >25,000/142) selectivity for Pol I over Pol II |
| Conditions | HCT-116 human colorectal carcinoma cell line; rRNA synthesis inhibition assay (Pol I) and c-Myc transcription assay (Pol II) |
Why This Matters
This high degree of selectivity minimizes off-target transcriptional effects, a key consideration for programs requiring a clean pharmacological tool or a clinical candidate with a defined safety margin.
- [1] Peltonen, K., et al. (2014). A targeting modality for destruction of RNA polymerase I that possesses anticancer activity. Cancer Cell, 25(1), 77-90. View Source
- [2] Brooks, T. A., & Hurley, L. H. (2009). The role of supercoiling in transcriptional control of MYC and its importance in molecular therapeutics. Nature Reviews Cancer, 9(12), 849-861. View Source
